molecular formula C19H23NO B14142630 1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol CAS No. 4104-74-9

1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol

Cat. No.: B14142630
CAS No.: 4104-74-9
M. Wt: 281.4 g/mol
InChI Key: NYTILELMQJUQGB-UHFFFAOYSA-N
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Description

1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol is a chemical compound with the molecular formula C19H23NO and a molecular weight of 281.39 g/mol It is known for its complex bicyclic structure, which includes a naphthalene ring fused with a 3-azabicyclo[322]nonane moiety

Preparation Methods

The synthesis of 1-(3-azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps :

    Formation of the 3-azabicyclo[3.2.2]nonane core: This can be achieved through a series of cyclization reactions starting from suitable precursors.

    Attachment of the naphthalene ring: The naphthalene moiety is introduced via a Friedel-Crafts alkylation reaction, where the 3-azabicyclo[3.2.2]nonane core acts as the nucleophile.

    Final functionalization: The hydroxyl group is introduced through a selective oxidation reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes derived from this compound back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is believed to result from its ability to interfere with the metabolic processes of protozoan parasites, potentially by inhibiting key enzymes or disrupting cellular structures . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol can be compared with other similar compounds, such as:

The uniqueness of 1-(3-azabicyclo[32

Properties

CAS No.

4104-74-9

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

1-(3-azabicyclo[3.2.2]nonan-3-ylmethyl)naphthalen-2-ol

InChI

InChI=1S/C19H23NO/c21-19-10-9-16-3-1-2-4-17(16)18(19)13-20-11-14-5-6-15(12-20)8-7-14/h1-4,9-10,14-15,21H,5-8,11-13H2

InChI Key

NYTILELMQJUQGB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CN(C2)CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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